molecular formula C29H41IN8O12 B050669 AI-Mdp CAS No. 111364-35-3

AI-Mdp

Cat. No.: B050669
CAS No.: 111364-35-3
M. Wt: 820.6 g/mol
InChI Key: MEGPXSZNPPLVTD-MMKTZVEFSA-N
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Description

N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of muramyl dipeptide, which is a component of the bacterial cell wall peptidoglycan. The addition of the 3’-iodo-4’-azidophenylalanine moiety enhances its properties, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester involves multiple steps. The process begins with the preparation of α-phenyl-D-glucosaminide peracetate, which is obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride, followed by deacetylation . This intermediate is then converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside through a series of reactions . The final step involves the condensation of this intermediate with L-Ala-D-iGln benzyl ether using the activated ester method, followed by the removal of protecting groups via acid hydrolysis and catalytic hydrogenolysis .

Industrial Production Methods

While the detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azido group to an amine.

    Substitution: The iodo group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is utilized in studies related to bacterial cell wall synthesis and immune response modulation.

    Medicine: It serves as a potential adjuvant in vaccine development and as a tool for studying immune system activation.

    Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester involves its interaction with the immune system. The compound mimics the structure of bacterial cell wall components, thereby stimulating the immune system. It activates pattern recognition receptors such as NOD2, leading to the production of pro-inflammatory cytokines and the activation of immune cells .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

111364-35-3

Molecular Formula

C29H41IN8O12

Molecular Weight

820.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate

InChI

InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1

InChI Key

MEGPXSZNPPLVTD-MMKTZVEFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C

Synonyms

AI-MDP
N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este

Origin of Product

United States

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